Cefonicid(2-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

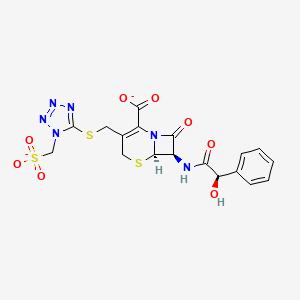

Cefonicid(2-) is a cephalosporin carboxylic acid anion. It is a conjugate base of a cefonicid.

科学的研究の応用

Clinical Applications

1. Treatment of Infections

Cefonicid has been evaluated in various clinical scenarios, demonstrating efficacy in treating:

- Urinary Tract Infections : Cefonicid has been shown to be effective against uncomplicated urinary tract infections, comparable to other antibiotics like cefazolin .

- Lower Respiratory Tract Infections : Studies indicate that cefonicid can effectively manage infections in this area, particularly those caused by susceptible organisms .

- Soft Tissue and Bone Infections : Clinical trials have reported successful outcomes in treating skin and soft tissue infections as well as osteomyelitis .

2. Surgical Prophylaxis

Cefonicid has been studied for its role as a prophylactic agent in surgical settings. A study comparing cefonicid with clindamycin for head and neck surgeries found that while cefonicid provided adequate serum concentrations, the free concentrations were subinhibitory, leading to higher postoperative infection rates compared to clindamycin . This highlights the importance of selecting appropriate prophylactic agents based on pharmacokinetic profiles.

Pharmacological Properties

Cefonicid's pharmacological profile includes:

- High Protein Binding : Approximately 98% of cefonicid is bound to plasma proteins, which influences its distribution and efficacy .

- Long Half-Life : With a half-life of about 4.5 hours, cefonicid can be administered once daily, enhancing patient compliance .

Comparative Efficacy

A review of clinical trials indicates that cefonicid is comparable to other cephalosporins like cefamandole and cefazolin in treating various infections. However, it has been noted that cefonicid is not effective against serious staphylococcal infections, including endocarditis .

Table 1: Efficacy of Cefonicid in Different Infections

| Infection Type | Success Rate (%) | Comparative Agents |

|---|---|---|

| Skin and Soft Tissue | 92 | Cefamandole, Cefazolin |

| Bone and Joint | 74 | Cefamandole |

| Respiratory Tract | 83 | Cefamandole |

| Urinary Tract | 95 | Cefazolin |

Table 2: Pharmacokinetic Profile of Cefonicid

| Parameter | Value |

|---|---|

| Protein Binding | 98% |

| Half-Life | 4.5 hours |

| Administration Route | Intravenous/Intramuscular |

Case Studies

Case Study 1: Efficacy in Osteomyelitis

A clinical trial involving patients with osteomyelitis treated with cefonicid showed promising results with a significant reduction in infection rates. The once-daily dosing regimen facilitated outpatient management without compromising efficacy .

Case Study 2: Surgical Prophylaxis Comparison

In a randomized controlled trial comparing cefonicid and clindamycin for surgical prophylaxis, patients receiving clindamycin had significantly lower rates of postoperative infections compared to those receiving cefonicid. This study underscores the need for careful selection of prophylactic antibiotics based on their pharmacodynamic properties .

化学反応の分析

Key Reaction Pathway

-

Activation of O-Formyl-(R)-Mandelic Acid :

The hydroxyl group of (R)-mandelic acid is protected via formylation to prevent undesired side reactions during coupling.-

Formylation reagent: Formic acid or acetic formic anhydride.

-

-

Amidation with 7-SACA (7-Aminocephalosporanic Acid) :

The activated O-formyl-(R)-mandelic acid reacts with 7-SACA in aqueous medium under alkaline conditions (pH 7–8) to form formyl-cefonicid.

Table 1: Amidation Efficiency with Different Activating Agents

| Activating Agent | Base Used | Conversion Rate (%) |

|---|---|---|

| EDC | NaHCO₃ | 99.2 |

| DIC | NaHCO₃ | 98.7 |

| Mixed Anhydride | - | <5 (Ineffective) |

Data from reaction trials using 7-SACA and O-formyl-(R)-mandelic acid .

-

Deprotection and Crystallization :

Formyl-cefonicid undergoes deformylation using N′,N″-dibenzylethylene diacetate, which simultaneously deprotects the hydroxyl group and crystallizes the product as a benzathine salt.

Hydrolysis and Stability

Cefonicid(2-) exhibits stability challenges common to β-lactam antibiotics:

β-Lactam Ring Hydrolysis

-

The β-lactam ring is susceptible to hydrolysis in acidic or alkaline conditions, leading to loss of antibacterial activity.

-

Enzymatic hydrolysis by β-lactamases (e.g., from Escherichia coli) further degrades the compound .

Protein Binding and Pharmacokinetics

-

Plasma Protein Binding : 98%, primarily via hydrophobic interactions with albumin .

-

Excretion : >90% excreted unchanged in urine due to metabolic stability .

Reactivity with Diagnostic Reagents

Cefonicid(2-) may interfere with clinical assays:

-

Jaffé Reaction : While not directly tested, structurally similar cephalosporins (e.g., cephalothin) react with alkaline picrate, mimicking creatinine .

Cross-Reactivity in Allergic Responses

-

Side Chain Similarity : Shares R1 side chains with cefamandole and penicillin, leading to ~40% cross-reactivity in penicillin-allergic patients .

Synthetic Optimization Challenges

-

Unsuccessful Pathways : Attempts to use methyl/ethyl formate or phosgene alternatives for activation failed due to poor leaving-group properties .

-

Solvent Systems : Polar aprotic solvents (e.g., acetone, acetonitrile) did not improve yields in non-aqueous conditions .

Structural Determinants of Reactivity

Key functional groups influencing reactions:

特性

分子式 |

C18H16N6O8S3-2 |

|---|---|

分子量 |

540.6 g/mol |

IUPAC名 |

(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/p-2/t11-,13-,16-/m1/s1 |

InChIキー |

DYAIAHUQIPBDIP-AXAPSJFSSA-L |

異性体SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-] |

正規SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。